Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate

Description

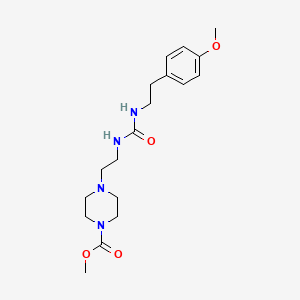

Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a ureido-ethyl side chain substituted with a 4-methoxyphenethyl group. Its structure includes a methyl ester at the 1-position of the piperazine ring, which enhances lipophilicity and bioavailability.

Properties

IUPAC Name |

methyl 4-[2-[2-(4-methoxyphenyl)ethylcarbamoylamino]ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O4/c1-25-16-5-3-15(4-6-16)7-8-19-17(23)20-9-10-21-11-13-22(14-12-21)18(24)26-2/h3-6H,7-14H2,1-2H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQUIBPZZWXGNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCN2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxyphenethylamine with an isocyanate to form the corresponding urea derivative. This intermediate is then reacted with a piperazine derivative under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The urea moiety can be reduced to form an amine derivative.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C20H26N4O4

- Molecular Weight : 418.51 g/mol

- CAS Number : 114943-03-2

The compound contains a piperazine ring, which is often associated with various biological activities. The presence of the methoxyphenethyl group suggests potential interactions with neurotransmitter systems, making it a candidate for pharmacological studies.

Medicinal Chemistry

Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate has been investigated for its potential therapeutic effects:

- Antidepressant Activity : Compounds with similar structures have shown promise in modulating serotonin and dopamine pathways, indicating potential use as antidepressants .

- Anxiolytic Effects : Research suggests that piperazine derivatives can exhibit anxiolytic properties, making this compound a candidate for further exploration in anxiety disorders .

Pharmacology

The compound's structure suggests it may interact with various receptors:

- Serotonin Receptors : Potential modulation of serotonin receptors could lead to antidepressant or anxiolytic effects.

- Dopamine Receptors : Its structural similarity to known dopamine modulators positions it as a candidate for studies related to psychostimulant effects .

Biological Research Tools

Due to its unique chemical structure, this compound can serve as a valuable tool in biological research:

- Biochemical Assays : It can be utilized in assays to study receptor interactions and signaling pathways.

- Drug Development : The compound's ability to modify neurotransmitter activity makes it a candidate for developing new therapeutic agents targeting CNS disorders .

Case Studies

Several studies have explored the pharmacological properties of compounds similar to this compound:

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine ring and urea moiety may play key roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Omecamtiv Mecarbil (Methyl 4-(2-fluoro-3-(3-(6-methylpyridin-3-yl)ureido)benzyl)piperazine-1-carboxylate)

- Structural Differences : Replaces the 4-methoxyphenethyl group with a 2-fluoro-3-(6-methylpyridin-3-yl)ureido-benzyl moiety.

- Impact : The pyridinyl and fluorine substituents enhance binding to cardiac myosin, making it a clinical candidate for heart failure therapy. The electron-withdrawing fluorine and aromatic pyridine likely improve target specificity compared to the methoxyphenethyl group in the target compound .

Ethyl 4-[3-(1,1,2,2-Tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate

- Structural Differences : Features a tetrafluoroethoxy-benzoyl group instead of the ureido-ethyl chain.

Ethyl 4-(2-(3-Chloro-4-methoxy-N-methylphenylsulfonamido)acetyl)piperazine-1-carboxylate

Physicochemical Properties

- Molecular Weight :

- Lipophilicity: Methoxy and fluorinated groups (e.g., in Omecamtiv) increase logP compared to non-halogenated analogs, affecting membrane permeability .

Biological Activity

Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate, with the CAS number 1226448-51-6, is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₈N₄O₄

- Molecular Weight : 364.4 g/mol

- Structure : The compound features a piperazine core substituted with a methoxyphenethyl group and a ureido moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various biological pathways:

- Inhibition of Kinases : Some studies have highlighted the ability of related compounds to inhibit the PI3K-Akt-mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival. For instance, compounds that target this pathway can induce apoptosis in cancer cells by inhibiting key proteins such as Akt and mTOR .

- Antiviral Activity : The compound's structural analogs have been explored for their antiviral properties, suggesting potential applications in treating viral infections .

- Cytotoxicity Studies : In vitro studies demonstrate that related compounds exhibit varying degrees of cytotoxicity across different cancer cell lines (e.g., MCF7 and MDA-MB-231). The selectivity towards mutant PI3K-expressing cells indicates potential for targeted cancer therapies .

Case Studies and Experimental Data

A summary of significant findings from recent studies is presented below:

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Mechanism of Action | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| This compound | PI3K inhibition | Low | Moderate |

| Compound A (related structure) | mTOR inhibition | Moderate | High |

| Compound B (similar piperazine) | Antiviral properties | Low | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine core. A common approach includes:

- Step 1 : Formation of the piperazine ring via condensation of ethylenediamine derivatives with dihaloalkanes under basic conditions .

- Step 2 : Introduction of the ureido group via coupling reagents like EDC/HOAt, as described for analogous piperazine derivatives .

- Step 3 : Methyl esterification at the carboxylate position using Boc-protection strategies to prevent side reactions .

Critical conditions include anhydrous solvents (e.g., DCM), controlled pH (using diisopropylethylamine), and inert atmospheres to avoid hydrolysis of sensitive intermediates .

Q. How is the compound characterized to confirm its molecular structure post-synthesis?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : H and C NMR to verify piperazine ring integrity, ureido connectivity, and methoxy group placement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] ion at m/z corresponding to CHNO) .

- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >95% purity, critical for biological assays .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer :

- Storage : -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation and hydrolysis .

- Stability Testing : Accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and humidity (20–80% RH) can identify optimal storage parameters .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Palladium-based catalysts for coupling reactions improve efficiency (e.g., Buchwald-Hartwig amination for aryl ether linkages) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while tert-butyl methyl ether (TBME) aids in crystallization .

- In-line Analytics : Use of FTIR or Raman spectroscopy to monitor reaction progress in real-time reduces byproduct formation .

Q. How does the 4-methoxyphenethyl ureido moiety influence the compound’s interaction with biological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Replace the 4-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess changes in receptor binding affinity .

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with kinase domains or GPCRs, guided by analogs like 1-(4-chlorophenyl)piperazine’s psychoactive properties .

- In Vitro Assays : Radioligand binding assays (e.g., H-labeled compounds) quantify affinity for serotonin or dopamine receptors .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) identify inhibitory activity against >100 kinases at 1 µM .

- Cellular Efficacy : Measure IC in cancer cell lines (e.g., HeLa or MCF-7) using ATP-lite luminescence assays to correlate kinase inhibition with cytotoxicity .

- Selectivity Validation : Counter-screening against off-target receptors (e.g., adrenergic or histamine receptors) ensures specificity .

Q. How can researchers resolve contradictions in reported solubility and bioavailability data?

- Methodological Answer :

- Solvent Systems : Test solubility in DMSO (for stock solutions) vs. aqueous buffers (PBS, pH 7.4) to mimic physiological conditions .

- Bioavailability Prediction : Use Caco-2 cell monolayers to assess intestinal permeability, complemented by PAMPA (Parallel Artificial Membrane Permeability Assay) .

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., USP dissolution apparatus) to minimize variability .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

- Methodological Answer :

- Software : Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions (e.g., cytochrome P450 oxidation sites) .

- In Silico Validation : Cross-reference with databases like PubChem’s BioAssay to identify analogous metabolites .

- Experimental Confirmation : LC-MS/MS analysis of hepatic microsomal incubations (human or rodent) detects major metabolites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Source Verification : Ensure compound purity (>95%) and stereochemical consistency (e.g., chiral HPLC for enantiomer separation) .

- Assay Conditions : Standardize cell lines, passage numbers, and serum concentrations to reduce variability .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to establish accurate EC/IC values .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.